4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
4-ethoxy-6,8-difluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-18-10-5-9(12(16)17)15-11-7(10)3-6(13)4-8(11)14/h3-5H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIZDDGQCSWSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Ester Intermediate Route and Hydrolysis
One of the most documented approaches involves the synthesis of ethyl esters of quinoline carboxylates followed by hydrolysis to the corresponding acids. This method is exemplified in the synthesis of ethyl 1-aryl-6,8-difluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylates, which are then hydrolyzed to the acids.
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- Formation of ethyl quinoline carboxylate derivatives via nucleophilic substitution and condensation reactions.
- Selective displacement of halogen atoms (fluorine or chlorine) at specific positions (such as 7-position) by appropriate amines in pyridine.
- Hydrolysis of ethyl esters using acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid.
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- Sodium hydride suspension added to precursor compound in THF at 50 °C for 4 hours under nitrogen.
- Amination in pyridine at 40 °C for 6 hours.
- Hydrolysis with hydrochloric acid or sodium hydroxide to afford the acid.
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- Yields of ethyl esters range from 56% to 92%.
- Hydrolysis yields vary but are generally high, with purity confirmed by melting point and elemental analysis.
| Compound No. | Substituent (R) | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 14 | 4'-F | 71 | 190 | C18H11F4N03 |
| 15 | 2',4'-F | 92 | 178-180 | C18H11F4NOy |
| 16 | 4'-F (amine) | 65 | 106-109 | C24H22F3N304 |
| 17 | 2',4'-F (amine) | 56 | 114 | C25H21F4N304 |
Table 1: Selected ethyl ester intermediates and yields in quinoline synthesis
Condensation of Isatin with Ketones Under Basic Conditions
Another approach to quinoline-4-carboxylic acids involves the condensation of isatin derivatives with allylic or aromatic ketones in the presence of potassium hydroxide in ethanol under reflux.
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- High-yielding synthesis of quinoline-4-carboxylic acid derivatives.
- Reaction times vary from 3 to 72 hours depending on substrates.
- Microwave irradiation can be used to accelerate the reaction, achieving high yields in minutes.
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- Reflux in ethanol with catalytic KOH.
- Microwave-assisted synthesis for rapid reaction (1–2 minutes).
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- Efficient, green, and scalable.
- Suitable for various substituted quinoline derivatives, including fluorinated ones.
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- Synthesized compounds show biological activity, such as TACE inhibition and antimicrobial properties.
| Method | Reagents | Conditions | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Conventional reflux | Isatin + ketones + KOH in EtOH | Reflux, 3-72 h | High | Hours to days |
| Microwave-assisted | Isatin + ketones + KOH in EtOH | Microwave, 1-2 min | High | Minutes |
Table 2: Comparison of condensation methods for quinoline-4-carboxylic acid derivatives
Use of Green Solvents and Pressure Techniques
Recent studies have explored the use of glycerol as a green solvent and catalyst under pressure in sealed Q-tubes for quinoline synthesis.
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- Glycerol acts as a solvent, catalyst, and reactant.
- Reactions under pressure (e.g., 150–200 °C) yield quinoline derivatives efficiently.
- No need for additional oxidizing agents, as concentrated sulfuric acid serves dual roles.
- Yields for fluorinated quinolines reach around 58-60%.
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- Michael addition followed by cyclization with release of glycerol.
- Pressure enhances reaction rates and yields.
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- NMR and HRMS confirm structure and purity.
- Example: 6,8-difluoroquinoline obtained with characteristic NMR shifts and mass spectra.
| Parameter | Value |
|---|---|
| Temperature | 150–200 °C |
| Solvent/Catalyst | Glycerol + conc. H2SO4 |
| Yield (6,8-difluoroquinoline) | ~58-60% |
| Reaction time | 30 min – 5 h |
Table 3: Green synthesis parameters using glycerol and pressure
Direct Amination of Halogenated Fluoroquinolones
For fluoroquinolone derivatives closely related to this compound, direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with amines has been reported.
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- Use of various solvents (ethanol, water, acetonitrile, dichloromethane) or solvent-free conditions.
- Catalysts such as molybdenum clusters ({Mo132}) can be employed.
- Temperatures and reaction times optimized for yield and purity.
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- Moderate to good yields (up to 70%).
- Reaction times vary; longer times (>120 min) may reduce yield.
- Suitable for synthesizing a range of fluoroquinolone derivatives with different amine substituents.
| Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Ethanol | {Mo132} | 80 | 120 | 45-70 |
| Water | {Mo132} | 80 | 120 | Moderate |
| Solvent-free | {Mo132} | 80 | 120 | Moderate |
Table 4: Amination reaction conditions for fluoroquinolone derivatives
Summary and Recommendations
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ethyl ester intermediate + hydrolysis | Stepwise synthesis with amination and hydrolysis | High purity, well-characterized | Multi-step, moderate time |
| Isatin + ketone condensation | Base-catalyzed condensation in ethanol | High yield, microwave option | Longer reaction times in reflux |
| Glycerol + pressure Q-tube method | Green solvent, pressure-enhanced synthesis | Eco-friendly, no oxidants needed | Requires pressure equipment |
| Direct amination of halogenated quinolones | Amination of halogenated precursors | Versatile, moderate yields | Reaction time/yield trade-off |
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced quinoline derivatives with altered electronic properties.
Substitution: Substitution reactions can introduce different substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes key analogues and their properties:
Key Differences and Implications
Substituent Effects: Electron-Withdrawing vs. Fluorine vs. Methyl Groups: The 6,8-difluoro substituents (as in 902742-65-8) enhance electronegativity and metabolic stability compared to methyl groups (e.g., 438230-44-5), which may increase steric bulk .
Core Heterocycle Differences: Quinoxaline derivatives (e.g., 1823183-36-3) exhibit distinct aromatic systems compared to quinolines, altering electronic conjugation and binding affinity in biological systems .
Functional Group Variations :
- Carboxylic Acid vs. Ester : The free carboxylic acid (e.g., 902742-65-8 ) offers hydrogen-bonding capability, critical for interactions in drug targets, while ester derivatives (e.g., 1823183-36-3 ) are often prodrugs with improved membrane permeability .
Biological Activity
4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by a unique structural arrangement featuring two fluorine atoms at the 6 and 8 positions of the quinoline ring and an ethoxy group at the 4 position. Its molecular formula is C12H9F2NO3, with a molecular weight of approximately 249.2 g/mol. This compound has garnered attention in pharmaceutical research for its potential biological activities, particularly as an antibacterial agent and a precursor for more complex quinoline derivatives.
The dual fluorination pattern of this compound enhances its lipophilicity and bioactivity compared to its analogs. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Biological Activity Overview
This compound exhibits significant antibacterial activity and has potential applications in treating infections caused by both Gram-positive and Gram-negative bacteria. Its mechanism of action is often associated with the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Ethoxy-6-fluoroquinoline-2-carboxylic acid | Contains one fluorine atom | Antibacterial activity |
| 7-Chloro-4-ethoxyquinoline-3-carboxylic acid | Chlorine substitution at position 7 | Antimicrobial properties |
| 1-Cyclopropyl-7-fluoroquinolone-3-carboxylic acid | Cyclopropyl group at position 1 | Antibacterial and anticancer effects |
The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase. This enzyme is essential for DNA replication in bacteria; thus, its inhibition leads to cell death. The compound's lipophilicity enhances its ability to penetrate bacterial membranes, increasing its efficacy.
Case Studies and Research Findings
- Antibacterial Efficacy : In vitro studies have demonstrated that derivatives of quinoline compounds exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, related compounds have shown up to a 32-fold increase in antibacterial potency when specific structural modifications are made .
- Fluoroquinolone Derivatives : A study highlighted that fluoroquinolone derivatives similar to this compound possess broad-spectrum antibacterial properties. These derivatives have been effective against resistant strains of bacteria, indicating their potential for therapeutic application in antibiotic-resistant infections .
- Pharmacological Applications : The compound has been investigated for its role as a precursor in synthesizing more complex quinoline derivatives that may exhibit enhanced biological activities. Its application extends beyond pharmaceuticals into agrochemicals, where it may contribute to developing new pesticides or herbicides.
Q & A
Q. What are the key considerations for synthesizing 4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. The Doebner reaction is a critical step for forming the quinoline core, as demonstrated in structurally analogous compounds . Optimization strategies include:
- Adjusting reaction temperature (e.g., 80–100°C for cyclization) to balance yield and side-product formation.
- Using catalysts like acetic acid or Lewis acids to enhance regioselectivity for ethoxy and fluoro substituents.
- Purification via recrystallization or column chromatography to isolate the target compound from intermediates (e.g., nitrobenzaldehyde derivatives).
- Monitoring reaction progress with TLC or HPLC to ensure completion before proceeding to amidation or acylation steps .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Essential for verifying substituent positions (e.g., ethoxy at C4, fluorine at C6/C8) and aromatic proton environments. For example, fluorine substituents induce distinct deshielding effects on adjacent protons .
- HRMS : Validates molecular formula (e.g., C₁₂H₉F₂NO₃) and detects isotopic patterns (e.g., fluorine’s natural abundance).
- FT-IR : Confirms carboxylic acid (-COOH) and ether (-O-) functional groups via characteristic stretching frequencies (e.g., ~1700 cm⁻¹ for carboxylic acid) .
Q. What are common impurities or byproducts formed during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Partial fluorination at unintended positions (C5/C7) or incomplete deprotection of ethoxy groups.
- Mitigation :
- Use excess fluorinating agents (e.g., Selectfluor®) to ensure complete substitution at C6/C7.
- Employ protecting groups (e.g., tert-butyl) for the carboxylic acid during fluorination to prevent side reactions.
- Optimize reaction time and stoichiometry to minimize unreacted intermediates .
Advanced Research Questions
Q. How do the ethoxy and difluoro substituents influence the compound’s antibacterial efficacy compared to other quinoline derivatives?
- Methodological Answer :
- Ethoxy Group : Enhances lipophilicity, improving membrane permeability in Gram-positive bacteria (e.g., Staphylococcus aureus), as seen in analogous 2-phenyl-quinoline-4-carboxylic acid derivatives .
- Difluoro Substituents : Increase electron-withdrawing effects, stabilizing the molecule’s interaction with bacterial enzymes (e.g., DNA gyrase). Compare with 2-hydroxy-6-methoxy analogs (), where hydroxyl groups reduce bioavailability due to hydrogen bonding .
- Structure-Activity Relationship (SAR) : Test derivatives with varying substituents (e.g., chloro, methoxy) using agar diffusion and MIC assays to quantify potency shifts .
Q. How can researchers address discrepancies in biological activity data across bacterial strains?
- Methodological Answer :
- Strain-Specific Variability : Use standardized protocols (CLSI guidelines) for MIC and zone-of-inhibition assays. For example, Pseudomonas aeruginosa may exhibit intrinsic resistance due to efflux pumps, requiring adjuvants like efflux inhibitors .
- Data Normalization : Include control compounds (e.g., ciprofloxacin) to benchmark activity. Replicate experiments across multiple bacterial batches to account for metabolic heterogeneity.
Q. What in vitro models are appropriate for evaluating the mechanism of action against antibiotic-resistant pathogens?
- Methodological Answer :
- MRSA Models : Use methicillin-resistant Staphylococcus aureus (MRSA) strains to test synergy with β-lactam antibiotics, as demonstrated in studies on quinoline-4-carboxylic acid derivatives .
- Enzyme Inhibition Assays : Target DNA gyrase or topoisomerase IV using purified enzymes to isolate the compound’s inhibitory effects.
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity, as shown for low-toxicity analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
